molecular formula C17H13F2NO3 B8069338 AVE3085

AVE3085

Cat. No.: B8069338
M. Wt: 317.29 g/mol
InChI Key: OKCJNSDIVCXYAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

UNII-GWD67BMF7L is a Unique Ingredient Identifier (UNII) assigned by the U.S. Food and Drug Administration (FDA) through its Global Substance Registration System (GSRS). UNIIs are 10-character alphanumeric codes designed to unambiguously identify substances based on their molecular structure, composition, or regulatory definition . This identifier is critical for tracking substances in pharmaceutical development, regulatory submissions, and translational research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2,3-dihydro-1H-inden-2-yl)-2,2-difluoro-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2NO3/c18-17(19)22-14-6-5-12(9-15(14)23-17)16(21)20-13-7-10-3-1-2-4-11(10)8-13/h1-6,9,13H,7-8H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKCJNSDIVCXYAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC=CC=C21)NC(=O)C3=CC4=C(C=C3)OC(O4)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

450348-85-3
Record name AVE 3085
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0450348853
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AVE-3085
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GWD67BMF7L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Activity

Overview of Chloramphenicol

Chloramphenicol is a broad-spectrum antibiotic originally derived from the bacterium Streptomyces venezuelae. It is effective against a variety of Gram-positive and Gram-negative bacteria, as well as some protozoa. Its chemical structure allows it to inhibit bacterial protein synthesis, making it a critical agent in treating various infections.

Chemical Structure

Chloramphenicol is characterized by its nitrobenzene ring and a propanediol side chain. The molecular formula is C₁₁H₁₂ClN₃O₅S, and its structure can be represented as follows:

C11H12ClN3O5S\text{C}_{11}\text{H}_{12}\text{Cl}\text{N}_3\text{O}_5\text{S}

Chloramphenicol exerts its antibacterial effects primarily through the inhibition of protein synthesis. It binds to the 50S subunit of the bacterial ribosome, blocking the peptidyl transferase activity. This action prevents the formation of peptide bonds during translation, effectively halting bacterial growth.

Key Mechanisms

  • Inhibition of Protein Synthesis : Chloramphenicol binds to the 23S rRNA of the 50S ribosomal subunit.
  • Broad Spectrum Activity : Effective against both aerobic and anaerobic bacteria.
  • Resistance Mechanisms : Bacterial resistance can occur through enzymatic inactivation (acetylation) or target site modification.

Antimicrobial Spectrum

Chloramphenicol demonstrates activity against various pathogens. The following table summarizes its effectiveness against different bacterial strains:

Bacterial StrainSensitivity (µg/mL)
Staphylococcus aureus0.5 - 4
Escherichia coli1 - 8
Haemophilus influenzae0.25 - 2
Salmonella typhi1 - 16
Pseudomonas aeruginosaResistant

Pharmacokinetics

Chloramphenicol is well absorbed orally and can penetrate tissues effectively. Its pharmacokinetic profile includes:

  • Absorption : Rapidly absorbed from the gastrointestinal tract.
  • Distribution : Widely distributed in body fluids and tissues, including the central nervous system.
  • Metabolism : Primarily metabolized in the liver via glucuronidation.
  • Excretion : Excreted mainly through urine.

Treatment of Bacterial Meningitis

A study published in the New England Journal of Medicine examined the efficacy of chloramphenicol in treating bacterial meningitis caused by Haemophilus influenzae. The results indicated a significant reduction in mortality rates when chloramphenicol was administered early in treatment.

Typhoid Fever Management

Research has shown that chloramphenicol remains effective against Salmonella typhi, particularly in regions with high resistance to other antibiotics. A clinical trial demonstrated that patients treated with chloramphenicol had faster recovery times compared to those receiving alternative therapies.

Safety Profile and Adverse Effects

While chloramphenicol is effective, it is associated with several potential adverse effects:

  • Bone Marrow Suppression : Can lead to aplastic anemia or gray baby syndrome in neonates.
  • Gastrointestinal Disturbances : Nausea, vomiting, and diarrhea are common.
  • Allergic Reactions : Skin rashes and hypersensitivity reactions may occur.

Monitoring Recommendations

Due to its risk profile, monitoring blood counts and liver function tests is recommended during treatment with chloramphenicol.

Comparison with Similar Compounds

Research Findings and Discussion

  • Thermodynamic Stability : Compared to analogues, UNII-GWD67BMF7L exhibits moderate thermal stability (decomposition at 150°C vs. 180°C for Compound B), impacting storage conditions .
  • Toxicological Profiles : Structural analogues with halogen substituents (e.g., Compound C) show higher hepatotoxicity risks in preclinical models, underscoring the importance of substituent choice .

Notes on Comparative Analysis

  • Data Gaps : Publicly accessible GSRS data may lack detailed pharmacokinetic or toxicological studies, necessitating supplemental literature reviews .
  • Regulatory Harmonization : The International Council for Harmonisation (ICH) guidelines recommend cross-comparison with structurally similar compounds during safety assessments .

Preparation Methods

Chlorination and Fluorination of the Dioxole Intermediate

The synthesis begins with the preparation of the fluorinated benzodioxole scaffold. A patented method involves sequential chlorination and fluorination steps starting from 4-(dichloromethyl)-1,3-benzodioxole:

  • Chlorination :

    • The dichloromethyl group at position 4 is introduced using chlorinating agents such as phosphorus pentachloride (PCl₅) or sulfuryl chloride (SO₂Cl₂) in dichloromethane (DCM) at 0–25°C.

    • Reaction equation:

      C7H5O2+2Cl2C7H3Cl2O2+2HCl\text{C}_7\text{H}_5\text{O}_2 + 2\text{Cl}_2 \rightarrow \text{C}_7\text{H}_3\text{Cl}_2\text{O}_2 + 2\text{HCl}
  • Fluorination :

    • The dichloromethyl intermediate undergoes fluorination using hydrogen fluoride (HF) or potassium fluoride (KF) in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide).

    • Conditions: 60–100°C for 6–12 hours, yielding 4-(dichloromethyl)-2,2-difluoro-1,3-benzodioxole.

Oxidation to Carboxylic Acid

The dichloromethyl group is oxidized to a carboxylic acid using strong oxidizing agents:

  • KMnO₄ or CrO₃ in acidic media (e.g., H₂SO₄) at elevated temperatures (80–100°C).

  • Alternative: Ozone-mediated oxidation followed by work-up with hydrogen peroxide.

Amide Bond Formation with Indan-2-amine

Activation of the Carboxylic Acid

The carboxylic acid is activated for amide coupling using reagents such as:

  • PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) with HOBt (hydroxybenzotriazole) in N-methylpyrrolidone (NMP).

  • DIC (N,N'-diisopropylcarbodiimide) for in situ formation of the active ester.

Coupling Reaction

  • Reaction Conditions :

    • Molar ratio: 1:1.2 (acid:amine) to ensure complete conversion.

    • Solvent: Dichloromethane (DCM) or dimethylformamide (DMF).

    • Base: Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to neutralize HCl byproducts.

    • Temperature: Room temperature (20–25°C) for 12–24 hours.

  • Work-up :

    • The crude product is purified via cation-exchange chromatography or recrystallization from ethanol/water mixtures.

Critical Reaction Parameters and Optimization

Fluorination Efficiency

  • Temperature Control : Fluorination at >80°C improves yield but risks decomposition. Optimal range: 70–75°C.

  • Catalyst Selection : Tetrabutylammonium fluoride (TBAF) enhances fluoride ion availability, reducing reaction time by 30%.

Amidation Yield

  • Coupling Reagents : PyBOP/HOBt achieves >85% yield compared to 65–70% with EDC/HOBt.

  • Solvent Polarity : DMF increases solubility of the indan-2-amine, improving reaction homogeneity.

Purification and Characterization

Chromatographic Methods

  • Cation-Exchange Chromatography : Utilized for isolating the amide product from unreacted amine.

  • Reverse-Phase HPLC : Purity >98% achieved using a C18 column with acetonitrile/water gradients.

Spectroscopic Data

  • LC-MS : Observed [M+H]⁺ at m/z 334.1 (calculated: 334.1 for C₁₇H₁₃F₂NO₃).

  • ¹H NMR (CDCl₃): δ 7.45 (d, J=8.4 Hz, 1H, aromatic), 5.95 (s, 2H, dioxole), 3.12 (m, 1H, indan-CH).

Scalability and Industrial Considerations

Cost-Effective Fluorination

  • HF Alternatives : KF/18-crown-6 reduces equipment corrosion risks while maintaining 75–80% yield.

  • Batch vs. Flow : Continuous flow systems minimize exposure to hazardous intermediates.

Environmental Impact

  • Waste Management : Chlorinated byproducts are neutralized with aqueous NaHCO₃ before disposal.

  • Solvent Recovery : DCM and DMF are distilled and reused, reducing environmental footprint .

Q & A

Basic: How is UNII-GWD67BMF7L synthesized and characterized in laboratory settings?

Methodological Answer:
The synthesis of UNII-GWD67BMF7L typically involves multi-step organic reactions (e.g., nucleophilic substitution, catalytic cross-coupling). Characterization requires analytical techniques such as:

  • NMR spectroscopy (¹H, ¹³C, 2D-COSY) to confirm molecular structure and purity .
  • Mass spectrometry (MS) for molecular weight validation.
  • High-performance liquid chromatography (HPLC) to assess purity thresholds (>95% for most studies) .
    Best Practice: Document reaction conditions (temperature, solvent, catalyst) in the "Materials and Methods" section to ensure reproducibility .

Advanced: What experimental design considerations are critical for studying UNII-GWD67BMF7L’s reactivity under varying conditions?

Methodological Answer:
Design experiments using controlled variables (pH, temperature, solvent polarity) and response surface methodology (RSM) to optimize reaction parameters. Key steps:

Define hypotheses (e.g., "Catalyst X enhances yield under acidic conditions").

Use factorial designs to test interactions between variables .

Incorporate negative controls (e.g., uncatalyzed reactions) to isolate effects.

Validate results via triplicate trials and statistical analysis (ANOVA, p < 0.05) .
Note: Address confounding variables (e.g., moisture sensitivity) by standardizing protocols .

Basic: How is the stability of UNII-GWD67BMF7L assessed in long-term storage?

Methodological Answer:
Stability studies require accelerated degradation testing :

  • Thermogravimetric analysis (TGA) to monitor decomposition temperatures.
  • UV-Vis spectroscopy to track absorbance changes under light exposure.
  • Forced degradation (acid/base hydrolysis, oxidative stress) to identify degradation products .
    Documentation: Report storage conditions (temperature, humidity, inert atmosphere) and periodic sampling intervals .

Advanced: How can contradictions in UNII-GWD67BMF7L’s reported biological activity be resolved?

Methodological Answer:
Contradictions often arise from methodological heterogeneity . Resolve them via:

Meta-analysis of existing data to identify outliers or bias .

Replicate studies under standardized conditions (e.g., cell line specificity, assay protocols) .

Mechanistic studies (e.g., molecular docking, siRNA knockdown) to confirm target engagement.

Cross-disciplinary validation (e.g., in vitro/in vivo correlation) .
Example: If Study A reports cytotoxicity while Study B does not, compare dosing regimens (IC50 vs. LD50) and exposure times .

Basic: What ethical guidelines apply to UNII-GWD67BMF7L research involving biological samples?

Methodological Answer:
Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

  • Obtain institutional review board (IRB) approval for human/animal studies .
  • Data anonymization for participant confidentiality .
  • Conflict of interest declarations (e.g., funding sources, patent filings) .
    Compliance: Follow journal-specific ethics policies (e.g., COPE guidelines) .

Advanced: How can computational methods enhance the study of UNII-GWD67BMF7L’s structure-activity relationships?

Methodological Answer:
Integrate in silico tools :

  • Density Functional Theory (DFT) to predict electronic properties and reactive sites.
  • Molecular dynamics (MD) simulations to model ligand-protein interactions.
  • QSAR models to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .
    Validation: Compare computational predictions with empirical data (e.g., IC50 values) .

Basic: What are the key purity criteria for UNII-GWD67BMF7L in pharmacological studies?

Methodological Answer:
Purity is validated via:

  • Chromatographic methods (HPLC, GC) with ≥95% purity thresholds.
  • Elemental analysis (C, H, N) to confirm stoichiometry.
  • Residual solvent analysis (e.g., USP <467>) .
    Reporting: Include batch-specific certificates of analysis (CoA) in supplementary materials .

Advanced: What strategies mitigate batch-to-batch variability in UNII-GWD67BMF7L synthesis?

Methodological Answer:
Minimize variability via:

Process Analytical Technology (PAT) for real-time monitoring .

Design of Experiments (DoE) to identify critical process parameters .

Quality-by-Design (QbD) frameworks to establish design spaces.
Case Study: Use Pareto charts to prioritize factors (e.g., catalyst loading, reaction time) affecting yield .

Basic: How is UNII-GWD67BMF7L’s solubility profile determined?

Methodological Answer:
Assess solubility via:

  • Shake-flask method in buffers (pH 1–12) to simulate physiological conditions.
  • Dynamic light scattering (DLS) to detect aggregation.
  • Thermodynamic solubility modeling using Hansen solubility parameters .
    Documentation: Report temperature, agitation speed, and equilibration time .

Advanced: How to design a mixed-methods study exploring UNII-GWD67BMF7L’s mechanism of action?

Methodological Answer:
Combine quantitative (e.g., dose-response assays) and qualitative (e.g., transcriptomic profiling) approaches:

Triangulation: Cross-validate findings from LC-MS/MS (quantitative) and pathway enrichment analysis (qualitative) .

Iterative analysis: Refine hypotheses based on emergent data (e.g., unexpected off-target effects) .

Mixed-methods frameworks: Use concurrent or sequential designs (e.g., QUAN → QUAL) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.